N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)cinnamamide
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Overview
Description
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)cinnamamide is a synthetic organic compound that features a complex structure incorporating a piperidine ring, a tetrahydrothiophene moiety, and a cinnamamide group
Scientific Research Applications
Chemistry
In chemistry, N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)cinnamamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to interact with various biological targets, making it useful in the development of new drugs and therapeutic agents.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for the development of drugs aimed at treating various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features allow for the creation of polymers and other materials with specific characteristics, such as enhanced strength, flexibility, or chemical resistance.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)cinnamamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Introduction of the Tetrahydrothiophene Moiety: This step often involves the reaction of a thiol with an appropriate alkene or halide to form the tetrahydrothiophene ring.
Coupling with Cinnamamide: The final step involves coupling the piperidine-tetrahydrothiophene intermediate with cinnamamide. This can be achieved through amide bond formation reactions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the cinnamamide moiety, potentially converting it to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the cinnamamide moiety.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)cinnamamide involves its interaction with specific molecular targets within cells. The piperidine and tetrahydrothiophene moieties allow it to bind to proteins, enzymes, or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1-naphthamide
- N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide
- N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furanamide
Uniqueness
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)cinnamamide is unique due to the presence of the cinnamamide moiety, which imparts specific chemical and biological properties. This differentiates it from other similar compounds, which may have different aromatic or heterocyclic groups. The cinnamamide group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-3-phenyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2OS/c22-19(7-6-16-4-2-1-3-5-16)20-14-17-8-11-21(12-9-17)18-10-13-23-15-18/h1-7,17-18H,8-15H2,(H,20,22)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBYGFDTKKXUPY-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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